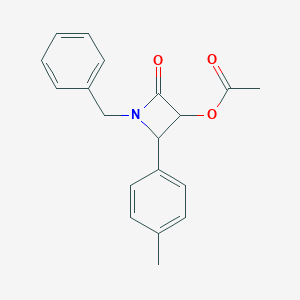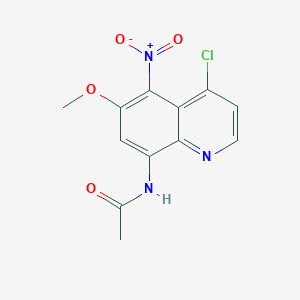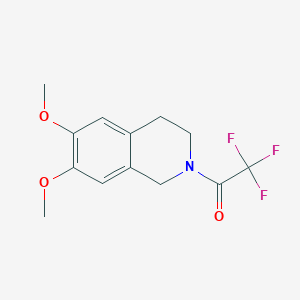
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the inhibition of bacterial cell wall synthesis. It also exhibits antifungal activity by inhibiting the fungal cell membrane synthesis. Additionally, it has been found to inhibit viral replication by blocking the viral RNA polymerase activity.
Biochemical and Physiological Effects:
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit significant antiviral activity against various viruses. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate in lab experiments include its broad-spectrum antibacterial, antifungal, and antiviral activities. It also exhibits significant anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
The future directions for 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine its mechanism of action and to develop more potent derivatives of the compound.
Synthesemethoden
The synthesis of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the condensation of 4-methylbenzaldehyde with benzylamine in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[1-benzyl-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-8-10-16(11-9-13)17-18(23-14(2)21)19(22)20(17)12-15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3 |
InChI-Schlüssel |
UPQAHSRLTOVTQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)

